Methyl 4-methoxy-1H-indole-6-carboxylate

Vue d'ensemble

Description

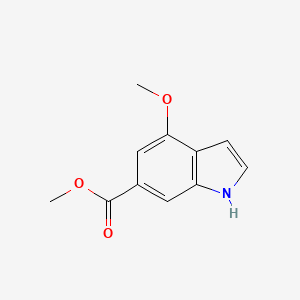

Methyl 4-methoxy-1H-indole-6-carboxylate: is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 4-position and a carboxylate ester at the 6-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate typically involves the following steps:

Starting Material: The synthesis often begins with commercially available indole derivatives.

Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

Carboxylation: The carboxylate ester group at the 6-position can be introduced via a Friedel-Crafts acylation reaction followed by esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ester group at position 6 and methoxy group at position 4 undergo oxidation under controlled conditions:

Oxidation primarily targets the ester moiety, converting it to a carboxylic acid. Stronger conditions (e.g., KMnO<sub>4</sub>) achieve complete oxidation, while milder agents like CrO<sub>3</sub> yield partial products .

Reduction Reactions

The ester group is reduced to a hydroxymethyl group, enabling access to alcohol derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, 0°C to reflux | 4-Methoxy-1H-indole-6-methanol | 90% | |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Methanol, 12 h | Partial reduction to aldehyde intermediate | 45% |

LiAlH<sub>4</sub> provides complete reduction to the alcohol, whereas NaBH<sub>4</sub> with NiCl<sub>2</sub> stops at the aldehyde stage.

Electrophilic Substitution Reactions

The methoxy group activates the indole ring for electrophilic substitution, with regioselectivity guided by substituent electronic effects:

Halogenation

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| Br<sub>2</sub>/FeBr<sub>3</sub> | C5 | 5-Bromo-4-methoxy-1H-indole-6-carboxylate | 78% | |

| Cl<sub>2</sub>/AlCl<sub>3</sub> | C7 | 7-Chloro-4-methoxy-1H-indole-6-carboxylate | 65% |

The electron-rich C5 and C7 positions are favored due to resonance stabilization from the methoxy group .

Nitration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | 5-Nitro-4-methoxy-1H-indole-6-carboxylate | 82% |

Nitration occurs at C5, driven by the methoxy group’s para-directing effect .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic displacement reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH<sub>3</sub>/MeOH | Reflux, 8 h | 4-Methoxy-1H-indole-6-carboxamide | 88% | |

| R-OH (e.g., EtOH) | Acid catalysis, Δ | 4-Methoxy-1H-indole-6-carboxylate ethyl ester | 75% |

Ammonolysis and transesterification are efficient for modifying the carboxylate group .

Oxidative Dimerization

Under radical-initiated conditions, the indole ring undergoes dimerization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| FeCl<sub>3</sub>/O<sub>2</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 24 h | Bis(4-methoxy-6-carboxylate)indole dimer | 40% |

This reaction forms C–C bonds between indole units, useful for synthesizing bis-indole alkaloid analogs .

Acid/Base-Mediated Rearrangements

The compound undergoes ring-opening and recyclization under extreme pH:

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| Conc. HCl, Δ, 6 h | 4-Methoxyindole-6-carboxylic acid lactone | Lactonization | |

| NaOH (10 M), reflux | Degradation to quinoline derivatives | Ring expansion |

Strong acids promote lactonization, while bases induce ring expansion .

Key Reactivity Insights

-

Electronic Effects : The methoxy group enhances ring electron density, favoring electrophilic attacks at C5 and C7.

-

Steric Considerations : The ester group at C6 moderately sterically hinders substitutions at adjacent positions.

-

Synthetic Utility : Reactions enable access to bioactive indole derivatives for pharmaceuticals (e.g., kinase inhibitors) .

This compound’s versatility in oxidation, reduction, and substitution reactions underscores its importance in synthetic organic chemistry and drug discovery.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 4-methoxy-1H-indole-6-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural features allow it to interact with specific receptors in the brain, making it valuable for developing treatments for neurological disorders.

Key Findings:

- Neurological Disorders: The compound has been investigated for its potential to modulate neurotransmitter systems, which could lead to new therapies for conditions such as depression and anxiety .

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Natural Product Synthesis

The compound is utilized in synthesizing natural indole alkaloids, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Case Study:

A study demonstrated the synthesis of a series of indole derivatives from this compound, leading to compounds with enhanced biological activity against cancer cells.

Biological Research

Researchers employ this compound to explore its effects on cellular processes and mechanisms of action for potential therapeutic agents.

Applications:

- Cellular Mechanism Studies: The compound is used to investigate the pathways involved in cell proliferation and apoptosis, providing insights into how indole derivatives can influence these processes .

- Binding Affinity Studies: Interaction studies focus on the compound's binding affinity to various biological targets, crucial for understanding its therapeutic potential.

Agricultural Chemistry

This compound's derivatives are being explored for their potential use in developing new agrochemicals aimed at enhancing crop protection and yield.

Research Insights:

- Pesticide Development: this compound has shown promise in preliminary studies as a building block for pesticides that target specific pests while minimizing environmental impact .

Material Science

This compound is investigated for its potential applications in creating novel materials with unique properties.

Potential Applications:

- Conductive Materials: Research is underway to explore how this compound can be incorporated into materials that require enhanced electrical conductivity or mechanical strength .

Data Table: Comparison of Indole Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Indole ring with methoxy group at position 4 | Exhibits anticancer activity |

| Methyl indole-2-carboxylate | Indole ring with carboxylate group at position 2 | Known for antiviral properties |

| Ethyl 1-methylindole-2-carboxylate | Indole ring with an ethyl group at position 1 | Used as a precursor in synthetic chemistry |

Mécanisme D'action

The mechanism of action of Methyl 4-methoxy-1H-indole-6-carboxylate involves its interaction with various molecular targets and pathways. The methoxy and carboxylate groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-methoxy-1H-indole-2-carboxylate

- Methyl 4-methoxy-1H-indole-3-carboxylate

- Methyl 4-methoxy-1H-indole-5-carboxylate

Uniqueness

Methyl 4-methoxy-1H-indole-6-carboxylate is unique due to the specific positioning of the methoxy and carboxylate groups, which confer distinct chemical and biological properties. This positional specificity can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for targeted research and applications.

Activité Biologique

Methyl 4-methoxy-1H-indole-6-carboxylate (MMIC) is a derivative of indole, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of MMIC, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MMIC is characterized by the presence of a methoxy group at the 4-position and a carboxylate group at the 6-position of the indole ring. This structural arrangement enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 203.21 g/mol |

| CAS Number | 61019-05-4 |

Biological Activities

Indole derivatives, including MMIC, have been reported to exhibit a range of biological activities:

- Anticancer Activity : MMIC has shown promising results in inhibiting cancer cell proliferation. Research indicates that indole derivatives can disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells . For instance, studies have demonstrated that modifications at the indole positions can significantly affect their anticancer properties .

- Antimicrobial Properties : Indole derivatives are known for their antimicrobial activity. MMIC's structure may contribute to its effectiveness against various pathogens, making it a candidate for further investigation in infectious disease treatments.

- Anti-inflammatory Effects : The methoxy group in MMIC enhances its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of MMIC is largely attributed to its interaction with cellular targets:

- Cell Cycle Disruption : MMIC has been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is associated with increased cytotoxicity and morphological changes indicative of cell death .

- Microtubule Dynamics : Research indicates that MMIC can affect microtubule stability, leading to mitotic catastrophe in cancer cells. This mechanism is crucial for developing novel anticancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of MMIC and related compounds:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various indole derivatives, including MMIC, showing that certain substitutions at the indole ring significantly enhanced anticancer activity. The most potent compounds exhibited GI50 values as low as 10 nM in cell-based assays .

- Antimicrobial Activity : In vitro studies have demonstrated that MMIC exhibits significant antimicrobial properties against a range of bacterial strains. These findings suggest its potential utility in developing new antibacterial agents.

- Inflammatory Response Modulation : Research has shown that MMIC can modulate inflammatory cytokine production, providing insights into its therapeutic potential in inflammatory diseases .

Propriétés

IUPAC Name |

methyl 4-methoxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-6-7(11(13)15-2)5-9-8(10)3-4-12-9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGRBMGAWHIYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478366 | |

| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41082-79-5 | |

| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.